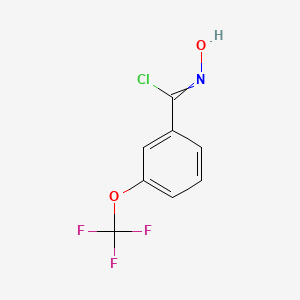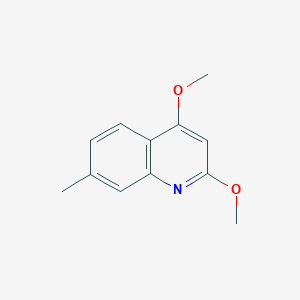
1-(2-Methoxyethyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyethyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, in general, are known for their high ring strain and unique reactivity, making them valuable in various chemical and biological applications. The presence of the 2-methoxyethyl group in this compound adds to its versatility and potential for functionalization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyethyl)azetidine can be synthesized through several methods. This reaction is typically mediated by visible light and requires specific conditions to ensure the successful formation of the azetidine ring . Another method involves the reduction of pre-functionalized starting materials, such as 2-azetidinones, using reducing agents like lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The aza Paternò–Büchi reaction, due to its efficiency and selectivity, is a preferred method in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methoxyethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized using nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or alkoxides.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups like alcohols or ketones.
Reduction: Reduced forms with simpler alkyl or amine groups.
Substitution: Substituted azetidines with various functional groups depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Methoxyethyl)azetidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxyethyl)azetidine involves its interaction with molecular targets through its nitrogen atom and the strained four-membered ring. The ring strain facilitates reactions that can lead to the formation of new bonds or the opening of the ring, making it a versatile intermediate in various chemical processes . The compound can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness: 1-(2-Methoxyethyl)azetidine stands out due to its balanced ring strain, which provides a unique combination of stability and reactivity. This makes it more versatile compared to aziridines, which are more reactive but less stable, and pyrrolidines, which are more stable but less reactive .
Propiedades
Fórmula molecular |
C6H13NO |
|---|---|
Peso molecular |
115.17 g/mol |
Nombre IUPAC |
1-(2-methoxyethyl)azetidine |
InChI |
InChI=1S/C6H13NO/c1-8-6-5-7-3-2-4-7/h2-6H2,1H3 |
Clave InChI |
NYZGXIKOABSJGA-UHFFFAOYSA-N |
SMILES canónico |
COCCN1CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13684080.png)




![Methyl 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole-3-carboxylate](/img/structure/B13684105.png)






